3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Beschreibung
3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS: 947238-42-8) is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine moiety at positions [3,2-c]. Its molecular formula is C₇H₄BrClN₂, with a molecular weight of 231.48 g/mol . The compound is typically stored under inert conditions (2–8°C) due to its sensitivity to decomposition .
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERBVKCXSYQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671932 | |
| Record name | 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947238-42-8 | |
| Record name | 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Core Pyrrolo[3,2-c]pyridine Scaffold Construction
The synthesis typically starts with the construction of the pyrrolo[3,2-c]pyridine core, which can be achieved by cyclization reactions involving substituted pyridine precursors. Common approaches include:
- Cyclization via base-catalyzed ring closure of sulfonamide derivatives of brominated aminopyridines, enhancing ring closure efficiency by modulating acidity of intermediates.
- Sequential Sonogashira cross-coupling reactions to introduce alkynyl substituents, followed by domino cyclization to form the fused heterocycle.
These methods have been exemplified in literature where 4-amino-2-bromopyridine derivatives undergo iodination, sulfonamide formation, and palladium-catalyzed coupling to yield the pyrrolopyridine core.
Detailed Preparation Methods from Research and Patents
Representative Reaction Example
A representative method adapted from literature involves:
- Starting with 4-amino-2-bromopyridine , iodination using iodine monochloride in acetic acid affords a dihalogenated intermediate.
- This intermediate is converted to a sulfonamide to facilitate palladium-catalyzed Sonogashira coupling with an alkyne.
- The coupled product undergoes base-promoted cyclization to form the pyrrolo[3,2-c]pyridine core.
- Subsequent electrophilic bromination with NBS introduces the bromine atom at position 3.
- Chlorination is performed using phosphorus trichloride or thionyl chloride to install chlorine at position 4.
- The final product is isolated by chromatographic purification.
Industrial and Scale-Up Considerations
Industrial synthesis of this compound focuses on:
- Optimization of reaction yields and regioselectivity by fine-tuning halogenation conditions and protecting group strategies.
- Use of continuous flow reactors for better control over reaction parameters and scale-up efficiency.
- Employing recyclable catalysts and solvents to reduce waste and cost.
- Implementing in-process monitoring such as HPLC and LC-MS for purity and reaction progress.
Analytical and Purification Techniques
- Purity assessment is commonly performed by HPLC with UV detection at 254 nm, using C18 columns and appropriate mobile phases.
- Structural confirmation is conducted by ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify the presence of halogen substituents and heterocyclic ring integrity.
- Stability studies under accelerated conditions (e.g., 40 °C, 75% relative humidity) help establish storage protocols.
Summary Table: Key Preparation Steps and Conditions
| Preparation Stage | Reagents & Catalysts | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Iodination | Iodine monochloride, AcOH | 75 °C | 3 h | ~38 | Requires chromatographic separation of isomers |
| Sulfonamide formation | Methanesulfonyl chloride, Et3N | 0 °C to rt | 1.5 h | 54 | Facilitates subsequent coupling |
| Sonogashira coupling | Pd catalyst, base, dioxane/water | 80 °C to reflux | 1–16 h | Variable | Key step for alkyne introduction |
| Cyclization | Base (e.g., NaH) | Room temp | Hours | High | Domino ring closure |
| Bromination | NBS | Controlled temp | Hours | Moderate | Regioselective bromination |
| Chlorination | SOCl2 or PCl3 | Ambient to reflux | Hours | Moderate | Chlorine introduction |
| Purification | Chromatography | Ambient | — | — | Essential for isomer separation |
This comprehensive overview synthesizes diverse research and patent sources, providing a professional, authoritative guide to the preparation of this compound. The methods emphasize palladium-catalyzed coupling, selective halogenation, and careful purification to achieve the desired compound with high purity and yield.
Biologische Aktivität
3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a bromine atom at the 3-position and a chlorine atom at the 4-position of the pyrrolopyridine core. The molecular formula is with a molecular weight of approximately 231.477 Da .
The primary biological target for this compound is the Fibroblast Growth Factor Receptor (FGFR) . This compound has been shown to inhibit FGFR activity effectively, which is crucial in various signaling pathways involved in tumor growth and metastasis. Specifically, it exhibits inhibitory effects on FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 nM to 712 nM .
Table 1: Inhibition Potency Against FGFRs
| FGFR Type | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
1. Antitumor Activity
Research indicates that this compound has demonstrated potent antitumor activity. In vitro studies show that it inhibits the proliferation of various cancer cell lines, including breast cancer (4T1 cells) and ovarian cancer cells. The compound induces apoptosis in these cell lines by disrupting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Case Study: Cytotoxicity Assessment
A study assessing the cytotoxicity of this compound against ovarian and breast cancer cell lines revealed moderate toxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells .
2. Antidiabetic Effects
In addition to its anticancer properties, this compound has shown potential in reducing blood glucose levels in diabetic models. Its mechanism may involve enhancing insulin sensitivity or modulating glucose metabolism pathways .
3. Antimicrobial Activity
Pyrrolo[3,2-c]pyridine derivatives have also been evaluated for their antimicrobial properties. While specific data for this compound is limited, related compounds have shown efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 25 µM .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Studies indicate that it does not significantly bind to bile salt export pump (BSEP) nor activate human pregnane X receptor (hPXR), making it a favorable candidate for further development in drug formulations .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Role as a Building Block:
3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives are utilized to develop drugs with targeted therapeutic effects, particularly in oncology and metabolic disorders. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing its biological activity and specificity.
Case Study:
Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. For example, studies have shown that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong potential for therapeutic use against tumors driven by these receptors.
Cancer Research
Inhibition of Growth Factor Receptors:
The compound has been investigated for its efficacy in targeting fibroblast growth factor receptors (FGFRs), which play a significant role in cancer cell proliferation and survival. In vitro studies reveal that this compound derivatives effectively inhibit FGFR activity, making them promising candidates for anticancer therapies.
Research Findings:
- IC50 Values: The compound demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, showcasing its potency against these targets.
- Mechanism of Action: The interaction is believed to involve non-covalent interactions such as hydrogen bonding and π-π stacking with the receptor sites, facilitating effective binding and inhibition.
Diabetes Research
Blood Glucose Regulation:
Studies have indicated that this compound exhibits hypoglycemic effects. It has been shown to reduce blood glucose levels in experimental models, suggesting potential applications in managing diabetes.
Clinical Implications:
The compound's ability to modulate glucose metabolism may provide a basis for developing new treatments aimed at improving glycemic control in diabetic patients.
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Building block for drug synthesis | Potent FGFR inhibitors with low IC50 values |
| Cancer Research | Targets fibroblast growth factor receptors | Effective inhibition leading to reduced tumor growth |
| Diabetes Research | Potential hypoglycemic agent | Reduces blood glucose levels |
| Organic Synthesis | Intermediate for complex organic molecules | Participates in nucleophilic substitutions |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Position and Ring System Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Key Insights :
- Furopyridines (entry 2) demonstrate broader antimicrobial activity but lower potency compared to pyrrolo/pyrazolo systems .
Table 4: Stability and Hazard Comparisons
Q & A
Q. Advanced
- Catalyst optimization : Switch to Pd(OAc)₂ with ligand systems for challenging substrates.
- Purification refinement : Use gradient elution in chromatography to separate byproducts .
- Moisture control : Ensure anhydrous conditions to prevent boronic acid decomposition .
What intermolecular interactions stabilize the crystal structure?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
